molecular formula C16H15NO4 B3029549 Hydroxyphenyl propamidobenzoic acid CAS No. 697235-49-7

Hydroxyphenyl propamidobenzoic acid

Cat. No.: B3029549
CAS No.: 697235-49-7
M. Wt: 285.29 g/mol
InChI Key: DLFOKZQWYFNKCL-UHFFFAOYSA-N
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Description

Hydroxyphenyl propamidobenzoic acid is a synthetic compound derived from oats (Avena sativa). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This compound has gained significant attention due to its potential health benefits and applications in skincare and cosmetic products.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Hydroxyphenyl propamidobenzoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to have anti-inflammatory properties

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to improve superoxide dismutase activity in the thigh muscles, liver, and kidney, and increases glutathione peroxidase activity in the thigh muscles and heart . These effects suggest that this compound may influence cell function by modulating oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to have anti-inflammatory effects, potentially through modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For example, in a study on patients with seborrheic dermatitis, a significant decrease in scoring index mean scores was observed after 7 and 14 days of treatment with a cream containing this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving mice, the compound was added at a dose of 0.1 g/kg to the diet to observe its ability to regulate tissue oxidation and antioxidant balance .

Preparation Methods

The preparation of hydroxyphenyl propamidobenzoic acid involves a series of steps starting from p-hydroxyphenylpropionic acid through esterification and amidation processes. Initially, p-hydroxyphenylpropionic acid is reacted with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. Subsequently, this compound undergoes amidation with anthranilic acid at 130-140°C using a catalyst like trimethylaluminum in a suitable solvent like dimethyl sulfoxide. The reaction mixture is then quenched to yield crude this compound. Lastly, recrystallization and drying steps are employed to obtain the final product . This method boasts improved raw material conversion rates, a short process with high yield reaching up to 92%, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Hydroxyphenyl propamidobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Scientific Research Applications

Hydroxyphenyl propamidobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it valuable in studying cellular oxidative stress and inflammation pathways.

    Medicine: this compound has shown potential in treating chronic pruritus, eczema, and psoriasis due to its anti-inflammatory effects. .

    Industry: The compound is used in skincare and cosmetic products for its skin-soothing, protective, and anti-inflammatory effects.

Comparison with Similar Compounds

Hydroxyphenyl propamidobenzoic acid is a synthetic analog of avenanthramides, which are active compounds found in oats. Similar compounds include:

This compound is unique due to its synthetic origin and enhanced stability compared to naturally occurring avenanthramides

Properties

IUPAC Name

2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOKZQWYFNKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220022
Record name Hydroxyphenyl propamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697235-49-7
Record name Dihydroavenanthramide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697235-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyphenyl propamidobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyphenyl propamidobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyphenyl Propamidobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYPHENYL PROPAMIDOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KRT26H77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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